3-(4-methoxyphenyl)-2-[(tetrahydro-2H-pyran-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 3-(4-methoxyphenyl)-2-[(tetrahydro-2H-pyran-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9260358
InChI: InChI=1S/C23H26N2O3S2/c1-27-16-11-9-15(10-12-16)25-22(26)20-18-7-2-3-8-19(18)30-21(20)24-23(25)29-14-17-6-4-5-13-28-17/h9-12,17H,2-8,13-14H2,1H3
SMILES: COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4CCCCO4)SC5=C3CCCC5
Molecular Formula: C23H26N2O3S2
Molecular Weight: 442.6 g/mol

3-(4-methoxyphenyl)-2-[(tetrahydro-2H-pyran-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC9260358

Molecular Formula: C23H26N2O3S2

Molecular Weight: 442.6 g/mol

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-2-[(tetrahydro-2H-pyran-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one -

Specification

Molecular Formula C23H26N2O3S2
Molecular Weight 442.6 g/mol
IUPAC Name 3-(4-methoxyphenyl)-2-(oxan-2-ylmethylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C23H26N2O3S2/c1-27-16-11-9-15(10-12-16)25-22(26)20-18-7-2-3-8-19(18)30-21(20)24-23(25)29-14-17-6-4-5-13-28-17/h9-12,17H,2-8,13-14H2,1H3
Standard InChI Key NXDSXUNKCSWESO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4CCCCO4)SC5=C3CCCC5
Canonical SMILES COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4CCCCO4)SC5=C3CCCC5

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula, C₂₃H₂₆N₂O₃S₂, corresponds to a molecular weight of 442.6 g/mol . Its IUPAC name delineates critical structural elements:

  • A benzothieno[2,3-d]pyrimidin-4(3H)-one core fused with a tetrahydrobenzene ring.

  • A 4-methoxyphenyl group at position 3.

  • A tetrahydro-2H-pyran-2-ylmethyl sulfanyl moiety at position 2.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₃H₂₆N₂O₃S₂
Molecular Weight442.6 g/mol
Canonical SMILESCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4CCCCO4)SC5=C3CCCC5
PubChem CID2963455

The tetrahydro-2H-pyran (THP) group enhances solubility, while the sulfanyl linker may facilitate interactions with biological thiols.

Synthetic Pathways and Optimization

Proposed Synthesis Strategy

While explicit synthetic details are unavailable, analogous benzothienopyrimidinones are typically synthesized via:

  • Cyclocondensation: Reaction of aminothiophenes with carbonyl compounds to form the pyrimidinone ring.

  • Functionalization: Introduction of the 4-methoxyphenyl group via nucleophilic aromatic substitution or Ullmann coupling.

  • Sulfanyl Incorporation: Thiol-ene click chemistry or alkylation of a thiol precursor with tetrahydro-2H-pyran-2-ylmethyl bromide.

Reaction conditions likely involve catalysts like palladium for coupling steps and polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals:

  • Methoxyphenyl protons: δ 6.8–7.5 (aromatic H), δ 3.8 (OCH₃).

  • THP protons: δ 1.4–4.0 (m, cyclohexyl H).

  • Tetrahydrobenzothieno protons: δ 1.5–3.0 (m, CH₂ groups).

¹³C NMR would reveal carbonyl resonance near δ 170 ppm (C=O) and aromatic carbons at δ 110–160 ppm.

Infrared (IR) Spectroscopy

Key absorptions:

  • C=O stretch: ~1700 cm⁻¹.

  • C-S stretch: ~650 cm⁻¹.

  • OCH₃ bend: ~1250 cm⁻¹.

Target ClassMechanismStructural Basis
Tyrosine KinasesCompetitive ATP bindingPyrimidinone core mimicry
DNA TopoisomerasesIntercalation or cleavagePlanar aromatic system
GPCRsAllosteric modulationMethoxyphenyl moiety

Patent Insights

Research Gaps and Future Directions

Validation Requirements

  • In Vitro Profiling: Screening against kinase panels (e.g., DiscoverX) to identify potency (IC₅₀) and selectivity.

  • ADMET Studies: Assessing solubility (LogP ~3.5 predicted), metabolic stability in liver microsomes, and CYP inhibition.

  • In Vivo Efficacy: Xenograft models to evaluate tumor growth suppression.

Challenges

  • Synthetic Complexity: Multi-step synthesis may limit scalability.

  • Off-Target Effects: Sulfanyl groups risk glutathione adduct formation, reducing bioavailability.

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